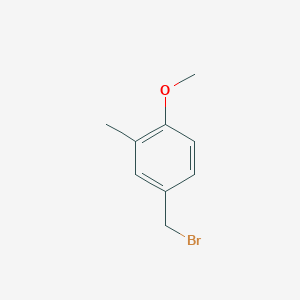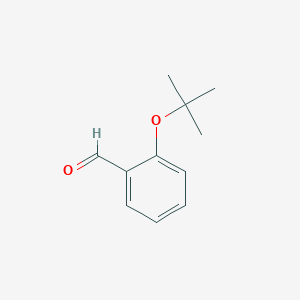
2-Fluoropyrimidin-5-amine
Overview
Description
2-Fluoropyrimidin-5-amine is a useful research compound. Its molecular formula is C4H4FN3 and its molecular weight is 113.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Kinase Inhibitors
2-Fluoropyrimidin-5-amine derivatives, such as 2,4-disubstituted-5-fluoropyrimidines, have been explored for their potential as kinase inhibitors, particularly in anticancer applications. These compounds are synthesized using regioselective substitution processes and have shown promise in the discovery of novel kinase inhibitors (Wada et al., 2012).
Biotransformation in Medicinal Chemistry
The compound has been used in the synthesis of key intermediates like (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, crucial for the development of JAK2 kinase inhibitors. Innovations in biotransformation techniques, including the use of immobilized amine transaminase, have been utilized for efficient synthesis (Semproli et al., 2020).
Development of Deoxycytidine Kinase Inhibitors
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a derivative of this compound, has been synthesized as a key intermediate in developing potent deoxycytidine kinase inhibitors. These inhibitors represent a new class of compounds with potential applications in cancer treatment (Zhang et al., 2009).
Catalyst-Free Amination Processes
The compound has been a subject of research in the field of catalyst-free amination, particularly in reactions with adamantane amines. These studies are significant for understanding the reactivity and potential applications of fluoropyrimidines in organic synthesis (Abel et al., 2015).
Radiosynthesis Applications
This compound derivatives have also been used in radiosynthesis. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines via radiofluorination and palladium-catalyzed amination has been achieved, indicating potential applications in medical imaging and diagnostics (Pauton et al., 2019).
Exploration in Pharmacogenetics
In the broader context of fluoropyrimidine research, there's interest in understanding the genetic factors influencing drug metabolism and toxicity, particularly in the context of fluoropyrimidines like 5-fluorouracil. This research is crucial for improving patient safety in chemotherapy regimens (Henricks et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
- By inhibiting TS, 2-Fluoropyrimidin-5-amine disrupts the production of dTMP, which is crucial for DNA replication and repair .
- Reduced dTMP levels lead to impaired DNA synthesis and repair, ultimately causing cytotoxicity in tumor cells .
- The affected pathways include:
- Incorporation of fluorouridine and uridine nucleotides into DNA triggers DNA repair and strand breaks, ultimately inducing apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Fluoropyrimidin-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and nucleic acid interactions. This compound is known to interact with several enzymes, including thymidylate synthase and DNA topoisomerase 1 . Thymidylate synthase is an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, this compound can disrupt DNA synthesis, leading to cytotoxic effects in rapidly dividing cells .
Additionally, this compound interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase . These interactions can lead to alterations in RNA structure and function, further contributing to the compound’s biochemical effects.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce cytotoxicity by disrupting DNA and RNA synthesis . The inhibition of thymidylate synthase and DNA topoisomerase 1 by this compound leads to DNA damage and apoptosis in cancer cells . Furthermore, the compound’s interaction with RNA modifying enzymes can affect RNA stability and translation, impacting gene expression and cellular metabolism .
In addition to its effects on cancer cells, this compound can influence cell signaling pathways. For example, it has been reported to modulate the activity of the Wnt/β-catenin and NF-kB signaling pathways, which play critical roles in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound binds to the active site of thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the synthesis of thymidine monophosphate, leading to DNA replication stress and cell death.
This compound also interacts with DNA topoisomerase 1, an enzyme responsible for relieving torsional strain during DNA replication and transcription . By inhibiting DNA topoisomerase 1, the compound induces DNA strand breaks and disrupts the normal progression of the cell cycle.
Furthermore, this compound’s interaction with RNA modifying enzymes can lead to changes in RNA structure and function . These interactions can result in altered RNA stability, splicing, and translation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, with minimal degradation over time .
Long-term exposure to this compound can lead to sustained inhibition of thymidylate synthase and DNA topoisomerase 1, resulting in prolonged cytotoxic effects . Additionally, the compound’s impact on RNA modifying enzymes can lead to cumulative changes in RNA structure and function, further contributing to its long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant DNA damage and cell death . Studies have shown that there is a threshold dose above which the cytotoxic effects of this compound become more pronounced .
In animal models, high doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization when using this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase . These enzymes play critical roles in the catabolism and salvage of pyrimidine nucleotides, respectively.
The metabolism of this compound can lead to the formation of active metabolites that contribute to its cytotoxic effects . For example, the compound can be converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate, an active metabolite that inhibits thymidylate synthase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria .
The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, the compound’s accumulation in the nucleus can enhance its inhibitory effects on thymidylate synthase and DNA topoisomerase 1 .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its biochemical activity. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA modifying enzymes . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .
In addition to its nuclear localization, this compound can also be found in the cytoplasm and mitochondria . The presence of the compound in these subcellular compartments can influence its interactions with other biomolecules and contribute to its overall biochemical effects.
Properties
IUPAC Name |
2-fluoropyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQRIXAJNVYZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480848 | |
| Record name | 2-Fluoropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-95-5 | |
| Record name | 2-Fluoropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)




